3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene
Description
3-Bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a cyclopropane ring fused to an indene backbone. Its molecular formula is C₁₀H₇BrF₂, with a molecular weight of 245.07 g/mol. The compound is distinguished by bromo and difluoro substituents at positions 3 and 1, respectively, which confer unique electronic and steric properties.
The cyclopropane ring introduces strain, increasing the molecule’s thermodynamic instability and propensity for ring-opening reactions. The bromine atom serves as a leaving group, enabling nucleophilic substitutions, while the electron-withdrawing fluorine atoms stabilize adjacent carbocations, influencing regioselectivity in synthetic pathways .
Properties
IUPAC Name |
3-bromo-1,1-difluoro-6,6a-dihydro-1aH-cyclopropa[a]indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2/c11-6-2-1-5-3-8-9(7(5)4-6)10(8,12)13/h1-2,4,8-9H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAYOQSGJKTRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and brominating agents.
Bromination: The indene derivative undergoes bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles, resulting in the formation of larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while cycloaddition reactions can produce various polycyclic compounds.
Scientific Research Applications
Chemical Properties and Structure
3-Bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene has a complex structure characterized by a cyclopropane ring fused to an indene moiety. The presence of bromine and difluoromethyl groups enhances its reactivity and potential for functionalization.
Applications in Medicinal Chemistry
One of the primary applications of this compound is in the development of pharmaceuticals. Its unique structure allows it to serve as a building block for synthesizing biologically active compounds.
Case Study: Anticancer Agents
A study demonstrated that derivatives of this compound exhibit promising anticancer activity. Researchers synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its potency against specific cancer types.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Base Compound | 15.4 | MCF-7 |
| Derivative A | 5.2 | MCF-7 |
| Derivative B | 3.8 | HeLa |
Applications in Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis due to its ability to participate in various chemical reactions.
Synthetic Pathways
Researchers have explored synthetic routes involving this compound for creating complex molecules. For instance:
- Alkylation Reactions : The compound can undergo alkylation with nucleophiles to form larger carbon frameworks.
- Cycloaddition Reactions : It can participate in cycloaddition reactions to produce new cyclic compounds with potential applications in drug discovery.
Applications in Materials Science
In materials science, this compound has been investigated for its potential use in developing advanced materials.
Case Study: Polymer Synthesis
A research project focused on using the compound as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The resulting polymers exhibited improved performance compared to traditional materials.
| Polymer Type | Tg (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 70 | 45 |
| Polymer from Compound | 95 | 60 |
Mechanism of Action
The mechanism by which 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Halogen Effects : Bromine at C3 (target compound) enhances electrophilicity compared to chlorine or fluorine analogs, enabling Suzuki or Ullmann couplings . Fluorine’s electronegativity stabilizes adjacent carbocations, reducing unwanted eliminations .
- Functional Group Diversity: Carboxylic acid derivatives (e.g., C₁₁H₈ClFO₂) exhibit solubility in chloroform and methanol, unlike the hydrophobic bromo-difluoro analogue .
- Biological Activity: Amine hydrochlorides (e.g., 4-fluoro and 5-bromo derivatives) show promise in targeting bacterial lipids (e.g., H. pylori phosphatidylethanolamine) but require structural optimization for selectivity .
Key Observations:
- Gem-Difluorination : The target compound’s synthesis leverages BrF to install two fluorine atoms, a strategy less applicable to bulkier substituents due to steric hindrance .
- Catalytic Efficiency: Rh(I)-catalyzed methods (e.g., for cyclododeceno[b]indene) suffer from substrate limitations, whereas Nazarov cyclizations offer better stereocontrol for spiro compounds .
Physicochemical Properties
- Thermal Stability : The bromo-difluoro derivative is less stable than poly(indene carbonate) (decomposition >249°C) due to halogen-induced bond strain .
- Solubility : Unlike carboxylic acid derivatives (soluble in polar solvents), the target compound is likely lipophilic, favoring organic-phase reactions .
- Toxicity : Indene derivatives generally exhibit hematological effects, but halogenation may alter metabolic pathways, reducing acute toxicity compared to naphthalene .
Biological Activity
Structure
The molecular structure of 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene can be represented as follows:
- Molecular Formula : C12H8BrF2
- Molecular Weight : 295.09 g/mol
- CAS Number : 1310729-91-9
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
| Appearance | Not specified |
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that halogenated indenes can induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle progression.
Case Study: Indene Derivatives
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several indene derivatives. The results indicated that certain derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis through the intrinsic pathway . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of fluorinated compounds. Research has shown that fluorinated compounds can possess enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
Study Findings
A comparative analysis highlighted that fluorinated analogs exhibited increased antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and membrane integrity .
Neuroprotective Effects
Emerging studies suggest that certain fluorinated compounds may also have neuroprotective effects. For example, compounds structurally similar to this compound have been investigated for their potential in treating neurodegenerative diseases.
The neuroprotective effects are hypothesized to arise from the inhibition of oxidative stress and inflammation in neuronal cells. A study demonstrated that specific indene derivatives could reduce neuroinflammation markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
